molecular formula C13H21NO2S B2753222 N,N-diethyl-2,3,4-trimethylbenzenesulfonamide CAS No. 433962-72-2

N,N-diethyl-2,3,4-trimethylbenzenesulfonamide

Cat. No.: B2753222
CAS No.: 433962-72-2
M. Wt: 255.38
InChI Key: GVUBJMQFNSXDME-UHFFFAOYSA-N
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Description

N,N-Diethyl-2,3,4-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with three methyl groups at the 2-, 3-, and 4-positions and a sulfonamide group bearing diethyl substituents on the nitrogen. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the methyl groups and moderate polarity from the sulfonamide moiety.

Properties

IUPAC Name

N,N-diethyl-2,3,4-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-6-14(7-2)17(15,16)13-9-8-10(3)11(4)12(13)5/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUBJMQFNSXDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C(=C(C=C1)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2,3,4-trimethylbenzenesulfonamide typically involves the reaction of 2,3,4-trimethylbenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2,3,4-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonate esters.

    Reduction: Formation of sulfinamides or thiols.

    Substitution: Formation of new sulfonamide derivatives with different substituents.

Scientific Research Applications

N,N-diethyl-2,3,4-trimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide linkages.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of N,N-diethyl-2,3,4-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and exert biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on the Benzene Ring
  • N-[2-(Diethylamino)ethyl]-2,3,4-trimethoxybenzenesulfonamide (C15H26N2O5S, MW 346.44 g/mol): Replaces methyl groups with methoxy (-OCH3) groups and adds a diethylaminoethyl chain. The diethylaminoethyl group introduces basicity, which may influence biological activity or coordination properties .
  • 5-Chloro-2-ethoxy-N,N,4-trimethylbenzenesulfonamide (C11H16ClNO3S, MW 277.77 g/mol): Contains a chloro (-Cl) and ethoxy (-OCH2CH3) group. Chlorine enhances electrophilic stability and may increase toxicity, while the ethoxy group adds steric bulk and moderate hydrophobicity. This compound’s higher molecular weight and halogen content contrast with the trimethylbenzenesulfonamide’s simpler substituent profile .
Fluorinated Amides
  • N,N-Diethyl-2,3,3,3-tetrafluoropropionamide: Fluorination at the α-position enhances oxidative stability and facilitates LiF-rich interphase formation in lithium batteries. Boiling point: 157–160°C; molecular weight: 169.15 g/mol. The lower molecular weight and higher volatility compared to benzenesulfonamides highlight trade-offs between fluorination and aromatic substitution .

Physicochemical and Application-Based Comparisons

Table 1: Key Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
N,N-Diethyl-2,3,4-trimethylbenzenesulfonamide C13H21NO2S (estimated) ~279.4 (estimated) 2,3,4-trimethyl, N,N-diethyl High lipophilicity, potential pharma use
N-[2-(Diethylamino)ethyl]-2,3,4-trimethoxybenzenesulfonamide C15H26N2O5S 346.44 2,3,4-trimethoxy, diethylaminoethyl Enhanced solubility, possible bioactivity
5-Chloro-2-ethoxy-N,N,4-trimethylbenzenesulfonamide C11H16ClNO3S 277.77 5-Cl, 2-OCH2CH3, 4-CH3 Electrophilic stability, toxicity concerns
N,N-Diethyl-2,3,3,3-tetrafluoropropionamide C7H11F4NO 213.16 α-CF3, N,N-diethyl Electrolyte additive, LiF formation
Pharmacological Relevance
  • N-(3,4-Dimethylphenyl)benzenesulfonamide: Structural studies reveal that methyl substituents influence crystal packing and bioavailability. The trimethyl analog’s increased steric hindrance may reduce metabolic degradation compared to monosubstituted derivatives .
  • N-Substituted Benzenesulfonamides (e.g., 5a-m) :
    • Alkyl/aralkyl halide-derived sulfonamides exhibit varied antibacterial and anti-enzymatic activities. The trimethylbenzenesulfonamide’s lipophilicity could enhance membrane permeability, but excessive bulk may hinder target binding .
Electrochemical Performance
  • Fluorinated amides like FDMA and DETFP demonstrate high Li+ coordination and stability in lithium metal batteries. While the trimethylbenzenesulfonamide lacks fluorine, its aromatic sulfonamide group could provide moderate solvation capacity, albeit with lower oxidative stability compared to fluorinated analogs .

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